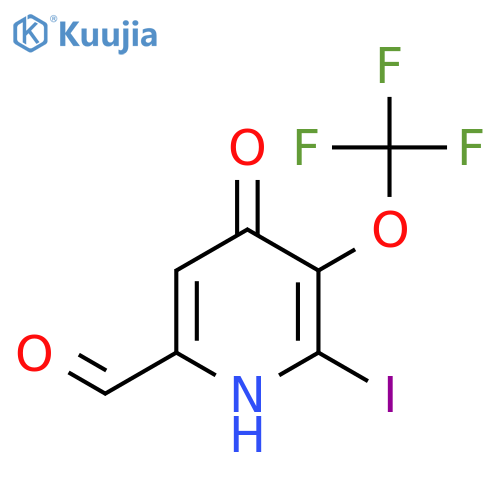Cas no 1804338-96-2 (4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

1804338-96-2 structure
商品名:4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS番号:1804338-96-2
MF:C7H3F3INO3
メガワット:333.003304719925
CID:4831408
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
-
- インチ: 1S/C7H3F3INO3/c8-7(9,10)15-5-4(14)1-3(2-13)12-6(5)11/h1-2H,(H,12,14)
- InChIKey: RGITWNSUBCIWJX-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C=C(C=O)N1)=O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 372
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 55.4
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029096443-1g |
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1804338-96-2 | 97% | 1g |
$1,504.90 | 2022-04-02 |
4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
1804338-96-2 (4-Hydroxy-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxaldehyde) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
